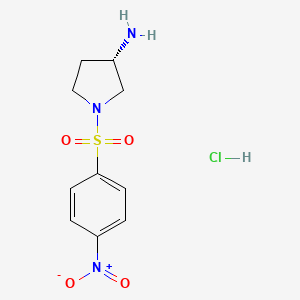
(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride, also known as NBSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NBSP is a highly potent and selective inhibitor of a specific class of enzymes known as histone deacetylases (HDACs). HDACs are known to play a crucial role in a wide range of biological processes, including gene expression, cell differentiation, and apoptosis. Therefore, NBSP has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histones are proteins that help to package DNA into a compact structure known as chromatin. Acetylation of histones is known to promote gene expression, while deacetylation of histones is associated with gene repression. By inhibiting HDACs, this compound promotes histone acetylation and thereby enhances gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific HDAC isoforms that are inhibited. However, in general, this compound is known to promote histone acetylation and enhance gene expression. This can lead to a wide range of physiological effects, including changes in cell differentiation, apoptosis, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride for lab experiments is its high potency and selectivity for HDACs. This allows researchers to specifically target HDACs and investigate their role in various biological processes. However, one limitation of this compound is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride and its applications in scientific research. Some possible areas of investigation include:
1. Further characterization of the specific HDAC isoforms that are inhibited by this compound and their role in various biological processes.
2. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Investigation of the potential use of this compound in combination with other drugs or therapies to enhance their effectiveness.
5. Investigation of the potential use of this compound in epigenetic editing, which involves targeted modification of the epigenome to treat genetic diseases.
Métodos De Síntesis
The synthesis of (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride involves a multi-step process that starts with the reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride to form the key intermediate, (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidine. This intermediate is then treated with hydrochloric acid to form the final product, this compound. The overall synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetics is the study of heritable changes in gene expression that do not involve changes to the underlying DNA sequence. HDACs are known to play a crucial role in epigenetic regulation, and inhibitors of HDACs such as this compound have been investigated for their potential use in the treatment of various diseases.
Propiedades
IUPAC Name |
(3S)-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S.ClH/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOYBDTEXFMNL-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2746824.png)
![2-Methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2746830.png)




![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)
![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)
![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2746843.png)
